methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate” is a chemical compound with the molecular formula C19H20N2O5S . It has an average mass of 388.438 Da and a monoisotopic mass of 388.109283 Da . Indoles, which are a significant part of this compound, are a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, such as the one present in this compound, has attracted increasing attention in recent years due to their biological activity . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives for the treatment of various disorders in the human body has been a focus of research .Scientific Research Applications
Synthesis and Application in Heterocyclic Compounds
- Heterocyclic Compound Synthesis : A study highlights the value of certain compounds as building blocks for synthesizing a wide variety of heterocyclic compounds, including those with potential for various applications in drug development and material science. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile products from a range of precursors (Gomaa & Ali, 2020).
Fluorescent Chemosensors
- Development of Chemosensors : Another research area focuses on the development of fluorescent chemosensors based on specific compounds for detecting various analytes, showcasing the potential of these compounds in creating sensitive and selective sensors for environmental monitoring and biomedical applications (Roy, 2021).
Environmental and Pharmaceutical Applications
- Advanced Oxidation Processes : Studies on advanced oxidation processes (AOPs) discuss the degradation of certain pharmaceuticals, indicating the relevance of specific compounds in environmental remediation technologies. This research contributes to understanding how to mitigate pollution and treat wastewater more effectively (Qutob et al., 2022).
Mitigation of Methylglyoxal in Foods
- Food Science : Research on the mitigation of methylglyoxal in foods discusses the role of certain compounds in reducing the levels of harmful substances during food processing. This is crucial for improving food safety and reducing health risks associated with dietary intake of processed foods (Zheng et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them key targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions often result in changes to the function of the target, which can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)11-10-18(22)20-15-6-8-16(9-7-15)27(24,25)21-13-12-14-4-2-3-5-17(14)21/h2-9H,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHQSMYONQDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.